Cas no 1114871-08-7 (ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate)

Ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a synthetic quinoline derivative with potential applications in pharmaceutical and materials research. Its structure combines a quinoline core with phenyl and ethoxyphenyl substituents, offering versatility for further functionalization. The presence of ester and carbamoyl groups enhances its reactivity, making it a valuable intermediate in organic synthesis. This compound exhibits stability under standard conditions and demonstrates solubility in common organic solvents, facilitating its use in various reaction schemes. Its well-defined molecular architecture may be of interest in the development of bioactive molecules or advanced materials. The compound's purity and structural consistency are ensured through rigorous analytical characterization.
ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate structure
1114871-08-7 structure
Product Name:ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
CAS No:1114871-08-7
MF:C28H26N2O5
MW:470.516447544098
CID:5387686
Update Time:2025-11-06

ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-[2-[(4-ethoxyphenyl)amino]-2-oxoethoxy]-2-phenyl-6-quinolinecarboxylate
    • ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
    • Inchi: 1S/C28H26N2O5/c1-3-33-22-13-11-21(12-14-22)29-27(31)18-35-26-17-25(19-8-6-5-7-9-19)30-24-15-10-20(16-23(24)26)28(32)34-4-2/h5-17H,3-4,18H2,1-2H3,(H,29,31)
    • InChI Key: FRYGXRPPVMPHGW-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(C(OCC)=O)=CC=2)C(OCC(NC2=CC=C(OCC)C=C2)=O)=CC=1C1=CC=CC=C1

Experimental Properties

  • Density: 1.243±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 678.0±55.0 °C(Predicted)
  • pka: 12.04±0.70(Predicted)

ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate Pricemore >>

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Additional information on ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate

Ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate (CAS No. 1114871-08-7): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry

Ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate, identified by its unique Chemical Abstracts Service (CAS) number 1114871-08-7, represents a sophisticated molecular entity that has garnered significant attention in the realms of chemical biology and medicinal chemistry. This compound, characterized by its intricate structural framework, combines elements such as a quinoline core, aromatic substituents, and functional groups like ester and carbamoyl moieties, making it a subject of considerable interest for researchers exploring novel pharmacophores and therapeutic agents.

The structural composition of ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a testament to the ingenuity of synthetic organic chemistry. The presence of a quinoline scaffold, renowned for its broad spectrum of biological activities, is augmented by the introduction of ethoxy, phenyl, carbamoyl, and methoxy groups. These modifications not only enhance the compound's solubility and bioavailability but also introduce potential sites for interaction with biological targets. The ester group at the 6-position of the quinoline ring adds another layer of complexity, enabling diverse chemical transformations and functionalization strategies.

In recent years, quinoline derivatives have been extensively studied for their pharmacological properties. The quinoline core in ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is particularly noteworthy due to its historical significance in the development of antimalarial drugs. However, modern research has expanded the therapeutic applications of quinolines to include antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The structural features of this compound suggest potential interactions with enzymes and receptors involved in these pathways.

The (4-ethoxyphenyl)carbamoyl moiety is a critical functional group that contributes to the compound's pharmacological profile. Ethoxyphenyl derivatives are known to exhibit a range of biological activities, including anti-inflammatory and analgesic properties. The carbamoyl group further enhances the compound's ability to interact with biological targets by forming hydrogen bonds and participating in dipole-dipole interactions. These interactions are crucial for achieving high binding affinity and specificity, which are essential for effective drug design.

The methoxy group at the 4-position adds another layer of functionality to the molecule. Methoxy-substituted compounds often exhibit improved metabolic stability and bioavailability. Additionally, methoxy groups can influence the electronic properties of the molecule, thereby affecting its reactivity and interactions with biological targets. In the context of ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate, the methoxy group may play a role in modulating the compound's pharmacokinetic properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules like ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate with greater accuracy. These techniques have been instrumental in identifying potential lead compounds for drug development. By leveraging virtual screening and structure-based drug design approaches, researchers can rapidly assess the binding affinity of this compound to various biological targets. This has led to several promising candidates for further experimental validation.

The synthesis of ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves key transformations such as condensation reactions, nucleophilic substitutions, and esterifications. Each step must be carefully optimized to ensure high yield and purity. Advances in catalytic methods have further refined these synthetic routes, making them more efficient and environmentally friendly.

In conclusion, ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate (CAS No. 1114871-08-7) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery efforts. As our understanding of molecular interactions continues to evolve, compounds like this will play a crucial role in developing novel therapeutic agents that address unmet medical needs.

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